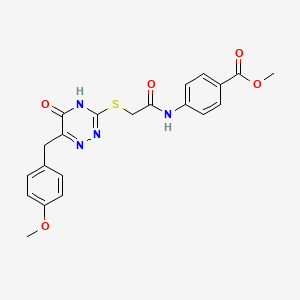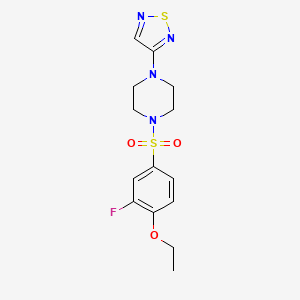![molecular formula C18H21NO3S B2521814 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone CAS No. 477864-60-1](/img/structure/B2521814.png)
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone is a chemically synthesized molecule that may be related to the class of sulfolene pyridinones. These compounds are known for their potential as precursors in the generation of ortho-quinodimethanes, which are intermediates in various chemical reactions, including Diels–Alder cycloadditions. The papers provided do not directly discuss this specific compound but provide insights into the behavior of structurally related molecules.
Synthesis Analysis
The synthesis of related sulfolene pyridinones involves the conversion of 2(1H)-pyrazinones into sulfolene pyridinones, which then serve as precursors for the generation of dimethylene 2(1H)-pyridinone ortho-quinodimethanes. These intermediates are trapped by in situ reaction with dienophiles, which can lead to various cycloaddition products. Tethering of the sulfolene pyridinones can also enable intramolecular cycloadditions, which are a key step in the synthesis of complex molecular structures .
Molecular Structure Analysis
The molecular structure of a related compound, 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, has been determined through crystallographic analysis. This compound crystallizes in the monoclinic system and exhibits an amino tautomeric form in the crystalline state. The geometry of the molecule and its electron density map have been thoroughly analyzed, providing detailed information on the conformation of the molecule and the effects of substituents on its structure .
Chemical Reactions Analysis
The sulfolene pyridinones are particularly interesting for their ability to undergo thermolytic conversion into ortho-quinodimethanes, which are highly reactive intermediates. These intermediates can be trapped in situ by various dienophiles to produce a range of adducts through Diels-Alder reactions. The ability to tether the precursor to a dienophilic side chain further expands the versatility of these reactions, allowing for the synthesis of more complex structures without the need for rearrangement by 1,5-H-shift .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone are not provided, the related structures offer some insight. For example, the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one reveal its crystallization behavior, cell constants, and calculated density. Such properties are crucial for understanding the behavior of these compounds under various conditions and can influence their reactivity and stability .
Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
Research on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children by Babina et al. (2012) indicates a concern for the developmental neurotoxicity of chemical compounds and their widespread presence in environments where young children live and play (Babina et al., 2012). This underscores the importance of studying the environmental and health impacts of specific compounds, including "4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone", particularly in terms of their toxicity, persistence, and bioaccumulation potential.
Chemical Exposure and Risk Assessment
Studies on the presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating a normal diet by Ushiyama et al. (1991) provide insights into the human exposure to potentially carcinogenic compounds through diet (Ushiyama et al., 1991). Research into the metabolic pathways, exposure routes, and risk assessment of "4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone" could benefit from methodologies used in these studies to evaluate its potential risks to human health.
Analytical Methods for Chemical Analysis
The study by Shoeib et al. (2005) on perfluorinated sulfonamides in indoor and outdoor air and indoor dust demonstrates the use of advanced analytical techniques to detect and quantify chemical compounds in various environments (Shoeib et al., 2005). Similar analytical methodologies could be applied to study "4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone", focusing on its detection, quantification, and monitoring in environmental samples and biological matrices.
Propiedades
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-1-(2-methylprop-2-enyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12(2)11-19-15(5)10-14(4)17(18(19)20)23(21,22)16-9-7-6-8-13(16)3/h6-10H,1,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHUOHWFLDMFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(N(C2=O)CC(=C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)


![8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521740.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/no-structure.png)

![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2521745.png)

![Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)



![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)